1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde
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Overview
Description
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an indole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The indole ring can be synthesized separately and then coupled with the benzyl moiety using Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine : Similar structure but with an amine group instead of an aldehyde.
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium : Contains a trifluoromethyl group but differs in the core structure.
- Fluorinated Imidazoles and Benzimidazoles : Share the trifluoromethyl group but have different heterocyclic cores.
Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group, benzyl moiety, and indole ring with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12F3NO |
---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-7-5-12(6-8-14)10-21-15(11-22)9-13-3-1-2-4-16(13)21/h1-9,11H,10H2 |
InChI Key |
IZSOFKAVGWJLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
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